molecular formula C23H30N6O2 B2413608 9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923482-30-8

9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2413608
CAS RN: 923482-30-8
M. Wt: 422.533
InChI Key: QYPLKXRIWJDZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperidine, a six-membered heterocyclic system that is a key component in many pharmaceuticals . Piperidine derivatives are used in a wide range of therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal,

Scientific Research Applications

Antiviral Applications

The compound’s structure suggests potential antiviral properties. Researchers have explored its inhibitory effects against influenza viruses . Further investigations could focus on its mechanism of action and potential applications in treating viral infections.

Anticancer Potential

Given the benzyl and purine moieties, this compound might exhibit anticancer activity. Researchers could explore its effects on various cancer cell lines, such as breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Preliminary studies have already indicated promising results .

Kinase Inhibition

The compound’s structure resembles a kinase inhibitor scaffold. Investigating its interactions with specific kinases (e.g., anaplastic lymphoma kinase, ALK) could reveal its potential therapeutic applications. ALK, originally discovered in anaplastic large cell lymphoma, plays a crucial role as a transmembrane receptor tyrosine kinase .

Antibacterial and Antifungal Properties

Considering the piperidine ring, this compound may exhibit antibacterial and antifungal effects. Researchers could evaluate its activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

properties

IUPAC Name

9-benzyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-25-20-19(21(30)29(23(25)31)16-15-26-11-6-3-7-12-26)28-14-8-13-27(22(28)24-20)17-18-9-4-2-5-10-18/h2,4-5,9-10H,3,6-8,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLKXRIWJDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.